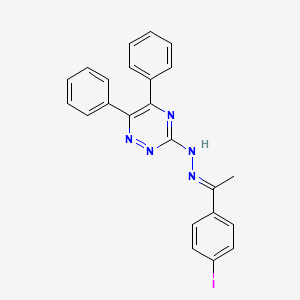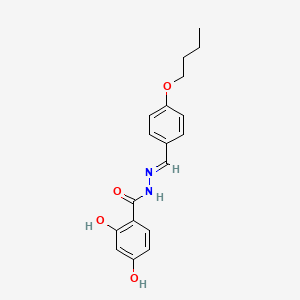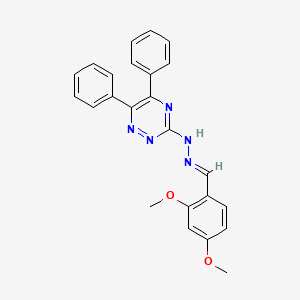
1-(4-iodophenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodophenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as IPTDH and is a derivative of hydrazone, a class of organic compounds that have shown promise in drug development.
Mecanismo De Acción
The mechanism of action of IPTDH is not fully understood. However, it is believed that IPTDH acts as an inhibitor of enzymes involved in various biological processes. It has also been suggested that IPTDH may interfere with the function of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that IPTDH has a range of biochemical and physiological effects. It has been shown to have anti-cancer activity, inhibiting the growth of various cancer cell lines. IPTDH has also been shown to have antibacterial and antifungal activity, inhibiting the growth of various pathogens. In addition, IPTDH has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPTDH is its versatility. It can be used in a wide range of scientific research applications, including drug development, environmental monitoring, and medical imaging. IPTDH is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of IPTDH is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of IPTDH.
Direcciones Futuras
There are several future directions for research on IPTDH. One area of research is the development of IPTDH-based drugs for the treatment of cancer and infectious diseases. Another area of research is the development of IPTDH-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to determine the mechanism of action of IPTDH and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 1-(4-iodophenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a promising compound that has potential applications in various fields of scientific research. Its versatility and ease of synthesis make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of IPTDH and its potential applications in drug development, environmental monitoring, and medical imaging.
Aplicaciones Científicas De Investigación
IPTDH has been extensively studied for its potential applications in scientific research. It has shown promise in the development of new drugs, particularly for the treatment of cancer and infectious diseases. IPTDH has also been used as a fluorescent probe for the detection of metal ions, which has potential applications in environmental monitoring and medical imaging.
Propiedades
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN5/c1-16(17-12-14-20(24)15-13-17)26-28-23-25-21(18-8-4-2-5-9-18)22(27-29-23)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,28,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWYTDMIXBAJHM-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857636.png)
![2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate](/img/structure/B3857641.png)

![4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B3857648.png)


![4-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3857667.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperidine](/img/structure/B3857670.png)

![1-phenylethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857685.png)
![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-phenylacetamide](/img/structure/B3857695.png)
![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)

![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)